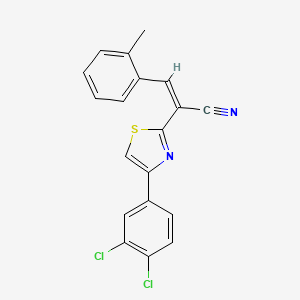

(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

Description

Properties

IUPAC Name |

(Z)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N2S/c1-12-4-2-3-5-13(12)8-15(10-22)19-23-18(11-24-19)14-6-7-16(20)17(21)9-14/h2-9,11H,1H3/b15-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNTIQOUVCUTESS-NVNXTCNLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable dichlorophenyl halide reacts with the thiazole ring.

Formation of the Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the acrylonitrile moiety, leading to the formation of various oxidized products.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Substitution: The dichlorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

Anticancer Applications

Research has demonstrated that compounds containing thiazole moieties exhibit potent anticancer properties. The presence of the dichlorophenyl group enhances the compound's ability to interact with biological targets, leading to apoptosis in cancer cells.

- Mechanism of Action : The thiazole ring is known to disrupt cellular processes by inhibiting specific enzymes or pathways involved in cancer cell proliferation.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound can have MIC values as low as 0.5 μg/mL against Staphylococcus aureus and Escherichia coli.

Data Tables

Antitumor Activity Study

A study evaluated the effects of various thiazole derivatives on cancer cell lines, including HT29 and Jurkat cells. The compound exhibited significant growth inhibition with IC50 values comparable to standard chemotherapeutics such as doxorubicin.

Antimicrobial Evaluation

In vitro tests were conducted on a series of thiazole derivatives where one derivative showed remarkable activity against Staphylococcus epidermidis, indicating its potential for development into an antimicrobial agent.

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves several steps:

- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis.

- Aldol Condensation : The thiazole derivative undergoes an aldol condensation with o-tolualdehyde in the presence of a base to form the acrylonitrile moiety.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of 2,3-diarylacrylonitriles, which exhibit diverse bioactivities such as cytotoxicity, antioxidant effects, and receptor modulation. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Physical Properties of Selected Acrylonitrile Derivatives

Key Observations:

- Electron-Withdrawing Groups : Compounds with nitro (e.g., 28) or multiple chloro substituents (e.g., 29) exhibit higher melting points due to increased polarity and intermolecular forces .

- Thiazole vs.

- Steric Effects : The o-tolyl group in the target compound introduces steric hindrance absent in para-substituted analogs (e.g., 28), which could influence conformational flexibility and receptor interactions.

Cytotoxicity and Antioxidant Effects:

- Benzothiazole Derivatives : Compounds like (Z)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile (2) demonstrated potent antioxidant activity, surpassing ascorbic acid in DPPH assays .

Receptor Binding:

- Estrogenic Activity : Compound 30 (), featuring a 4-hydroxyphenyl group, displayed estrogenic properties, highlighting the role of substituents in receptor modulation. The o-tolyl group in the target compound lacks a hydroxy moiety, likely reducing estrogenic effects .

Biological Activity

(Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiazole ring and an acrylonitrile moiety, which are known for their diverse biological properties. The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with o-tolyl acrylonitrile under controlled conditions. The structure can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including those similar to this compound. For instance, compounds containing thiazole structures have demonstrated significant activity against various pathogens. In vitro evaluations reveal minimum inhibitory concentrations (MICs) in the range of 0.22 to 0.25 μg/mL for certain derivatives, indicating strong antibacterial properties against strains such as Staphylococcus aureus and Staphylococcus epidermidis .

Acetylcholinesterase Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor has also been explored. A study on related thiazole compounds showed promising results, with some exhibiting IC50 values as low as 2.7 µM against AChE . This suggests that this compound could be beneficial in treating neurodegenerative diseases like Alzheimer's by enhancing acetylcholine levels through AChE inhibition.

Case Studies

- In Vitro Studies : A series of experiments evaluated the biological activity of various thiazole derivatives, including those structurally similar to our compound. These studies consistently showed that modifications to the thiazole ring significantly impact biological efficacy, particularly in antimicrobial and enzyme inhibition assays .

- Molecular Docking Studies : Computational analyses have been employed to predict the binding affinities of this compound to target enzymes like AChE. These studies help elucidate the mechanism of action and guide further modifications for enhanced potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole-based compounds. Key findings include:

- Substituent Effects : The presence of electron-withdrawing groups (like chlorine on the phenyl ring) enhances antimicrobial activity.

- Acrylonitrile Moiety : This functional group contributes significantly to the overall bioactivity, particularly in enzyme inhibition.

Q & A

Q. What are the optimal synthetic routes for (Z)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves two key steps:

Thiazole Ring Formation : Use Hantzsch thiazole synthesis, where 3,4-dichlorophenacyl bromide reacts with thiourea under reflux in ethanol to form the 4-(3,4-dichlorophenyl)thiazole intermediate .

Acrylonitrile Moiety Introduction : Perform a Knoevenagel condensation between the thiazole derivative and o-tolylacetonitrile using a base catalyst (e.g., piperidine) in refluxing toluene. The (Z)-configuration is stabilized by steric hindrance between the o-tolyl and thiazole groups .

Q. Critical Factors Affecting Yield :

- Catalyst Selection : Piperidine enhances enolate formation but may require optimization to avoid over-base conditions.

- Temperature Control : Reflux temperatures (110–120°C) improve reaction rates but necessitate inert atmospheres to prevent oxidation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves geometric isomers.

Q. Table 1: Synthetic Conditions for Analogous Thiazole-Acrylonitriles

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Thiazole formation | Thiourea, ethanol, reflux | 60–75% | |

| Knoevenagel condensation | Piperidine, toluene, 110°C, 12 h | 45–65% |

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming its (Z)-configuration?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolves spatial arrangement; the (Z)-configuration shows a dihedral angle <10° between thiazole and acrylonitrile planes .

- IR Spectroscopy : Confirms nitrile stretch at ~2200 cm⁻¹ and thiazole C=N absorption at ~1600 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound, and what validation experiments are necessary?

Methodological Answer:

- In Silico Approaches :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., urease, kinases). The thiazole ring’s sulfur and nitrile group often target catalytic cysteine residues .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Chlorine’s electron-withdrawing effect enhances electrophilic reactivity .

- Validation Experiments :

- Enzyme Inhibition Assays : Measure IC₅₀ against urease (e.g., Jack bean urease) using spectrophotometric methods .

- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY derivatives) tracks intracellular localization .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

Methodological Answer: Contradictions often arise from:

- Varied Assay Conditions : Standardize protocols (e.g., pH, temperature) for cytotoxicity (MTT assay) and antimicrobial activity (MIC determination) .

- Structural Analogues : Compare substituent effects. For example, replacing 3,4-dichlorophenyl with nitro groups alters electron density and binding affinity .

- Meta-Analysis : Use tools like RevMan to aggregate data, highlighting outliers and publication bias .

Q. Table 2: Bioactivity Comparison of Structural Analogues

| Substituent (R) | IC₅₀ (Urease, μM) | Anticancer (HeLa, μM) | Reference |

|---|---|---|---|

| 3,4-Dichlorophenyl | 12.5 ± 1.2 | 8.7 ± 0.9 | |

| 4-Nitrophenyl | 28.4 ± 2.1 | 15.3 ± 1.5 | |

| 4-Methoxyphenyl | >50 | >50 |

Q. How does the electronic nature of substituents affect the compound’s reactivity and pharmacological profile?

Methodological Answer:

- Electron-Withdrawing Groups (Cl, NO₂) :

- Increase electrophilicity of the acrylonitrile moiety, enhancing covalent binding to thiols in enzymes .

- Improve metabolic stability by reducing oxidative degradation .

- Electron-Donating Groups (OCH₃, CH₃) :

- Reduce reactivity but improve solubility via hydrogen bonding .

- Methodology for Analysis :

- Hammett Plots : Correlate σ values of substituents with reaction rates (e.g., nucleophilic addition to acrylonitrile) .

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.